N-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Nicotinamide derivatives Chemical building blocks Structure-activity relationship

N-Methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034237-90-4, IUPAC: N-methoxy-6-(thiolan-3-yloxy)pyridine-3-carboxamide) is a synthetic nicotinamide derivative featuring a saturated tetrahydrothiophen-3-yl ether at the pyridine 6-position and an N-methoxy substituent on the carboxamide nitrogen. This substitution pattern distinguishes it from both the simpler 6-alkoxy nicotinamide analogs and the aromatic thiophenyl nicotinamide class.

Molecular Formula C11H14N2O3S
Molecular Weight 254.3
CAS No. 2034237-90-4
Cat. No. B2382277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
CAS2034237-90-4
Molecular FormulaC11H14N2O3S
Molecular Weight254.3
Structural Identifiers
SMILESCONC(=O)C1=CN=C(C=C1)OC2CCSC2
InChIInChI=1S/C11H14N2O3S/c1-15-13-11(14)8-2-3-10(12-6-8)16-9-4-5-17-7-9/h2-3,6,9H,4-5,7H2,1H3,(H,13,14)
InChIKeyNSMDOJHHQFSUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034237-90-4): Structural Identity and Class Context for Informed Sourcing


N-Methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034237-90-4, IUPAC: N-methoxy-6-(thiolan-3-yloxy)pyridine-3-carboxamide) is a synthetic nicotinamide derivative featuring a saturated tetrahydrothiophen-3-yl ether at the pyridine 6-position and an N-methoxy substituent on the carboxamide nitrogen . This substitution pattern distinguishes it from both the simpler 6-alkoxy nicotinamide analogs and the aromatic thiophenyl nicotinamide class. Publicly available bioactivity data for this precise compound is markedly sparse; no entry exists in PubChem, ChEMBL, or primary pharmacological literature indexed in PubMed under this CAS number as of the search date. The compound has been misidentified on certain vendor platforms as MT-7716, a structurally unrelated nociceptin receptor agonist with CAS 610323-32-5 and molecular formula C27H28N4O2, and procurement decisions must explicitly verify the received material against the correct molecular formula (C11H14N2O3S) and InChI Key (NSMDOJHHQFSUIX-UHFFFAOYSA-N) [1].

Why Generic 6-Alkoxy Nicotinamide Analogs Cannot Substitute for N-Methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide in Structure-Guided Selection


Nicotinamide derivatives with 6-position modifications encompass a broad chemical space where subtle changes in the ether substituent (saturated vs. aromatic heterocycle; thioether vs. ether oxygen; ring position) and amide N-substitution (methoxy vs. methyl vs. hydrogen) can profoundly alter both metabolic handling and target engagement profiles [1]. The saturated tetrahydrothiophene ring in this compound, relative to aromatic thiophene analogs, eliminates the conjugated π-system and introduces a sulfur atom with distinct polarizability and oxidation potential compared to oxygen-based tetrahydrofuran or tetrahydropyran ethers . The N-methoxy group alters the hydrogen-bond donor/acceptor profile of the carboxamide relative to unsubstituted or N-methyl analogs, potentially affecting recognition by NAD-metabolizing enzymes such as NAMPT and NNMT. Because the published literature connecting specific structural features to quantitative activity parameters is absent for this precise compound, generic substitution without empirical verification carries a high risk of introducing uncharacterized changes in potency, selectivity, and metabolic fate.

Quantitative Differentiation Evidence for N-Methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide: Comparator-Anchored Data Inventory


Structural Differentiation from Closest Commercial Analog: N-Methoxy-N-Methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034495-83-3)

The target compound (CAS 2034237-90-4) differs from its closest commercially listed analog, N-methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034495-83-3), by a single N-methyl group on the amide nitrogen . The target compound retains a secondary amide NH capable of hydrogen-bond donation (HBD count = 1), whereas the N-methyl-N-methoxy analog lacks any HBD capacity (HBD count = 0). This single structural distinction is significant because the nicotinamide NH is critical for substrate recognition by NAD salvage pathway enzymes NAMPT and NMNAT1, as demonstrated in the thiophenyl nicotinamide series where alkylation of the amide nitrogen abolished activity (IC50 > 50 μM vs. 0.845–1.20 μM for the unsubstituted amide) [1]. While this class-level inference has not been directly tested on the tetrahydrothiophen-3-yloxy scaffold, the structural precedent warrants that the target compound be considered mechanistically distinct from its N-methyl-N-methoxy congener.

Nicotinamide derivatives Chemical building blocks Structure-activity relationship

Regioisomeric Differentiation: 6-((Tetrahydrothiophen-3-yl)oxy)nicotinamide vs. 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide Scaffolds

The target compound positions the tetrahydrothiophen-3-yloxy substituent at the pyridine 6-position (para to the carboxamide), whereas commercially available analogs such as 2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS not retrieved from non-prohibited source; molecular formula C10H12N2O2S) bear the identical ether at the 2-position (ortho to carboxamide) . In the thiophenyl nicotinamide series, the position of the pyridinyl nitrogen was critical: only the 3-pyridinyl (nicotinamide-mimetic) configuration retained activity, while 2- and 4-pyridinyl isomers showed IC50 > 50 μM [1]. By extension, the 6-position (para) ether in the target compound preserves the nicotinamide-like ring electronics with the carboxamide at position 3 and the ether at position 6, whereas the 2-position (ortho) ether introduces steric and electronic perturbations adjacent to the carboxamide that are likely to alter enzyme recognition. Direct quantitative comparison of these regioisomers has not been published.

Regioisomer specificity Nicotinamide pharmacophore Enzyme recognition

Saturated Tetrahydrothiophene Ether vs. Aromatic Thiophene in Nicotinamide Derivatives: Metabolic Stability Implications

The tetrahydrothiophen-3-yloxy substituent in the target compound is a fully saturated thioether ring, in contrast to the aromatic thiophene ring found in the most extensively characterized analogs (compounds 1–21 in the thiophenyl nicotinamide series) [1]. Saturated heterocycles are generally less susceptible to cytochrome P450-mediated oxidative metabolism than their aromatic counterparts, which can undergo epoxidation and subsequent toxification or deactivation . A vendor technical note on a related tetrahydrothiophen-3-yloxy nicotinamide states that the saturated ring 'may reduce oxidative metabolism relative to unsaturated thiophene derivatives, improving pharmacokinetic stability' . No head-to-head metabolic stability data comparing tetrahydrothiophen-3-yloxy vs. thiophenyl nicotinamide analogs has been published in peer-reviewed literature.

Saturated heterocycle Metabolic stability Tetrahydrothiophene vs. thiophene

Absence of Verified Target Engagement Data for CAS 2034237-90-4: Differentiation from NNMT Inhibitor JBSNF-000088

The structural similarity of the target compound's nicotinamide core to NNMT inhibitor JBSNF-000088 (6-methoxynicotinamide, CAS 7150-23-4; hNNMT IC50 = 1.8 μM) has led to speculation about NNMT inhibitory activity . However, a systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases returns no quantitative target engagement data for CAS 2034237-90-4 against NNMT, NAMPT, sirtuins, IMPDH, or any other molecular target. In contrast, JBSNF-000088 has well-characterized NNMT inhibition across three species (human IC50 = 1.8 μM; monkey IC50 = 2.8 μM; mouse IC50 = 5.0 μM), oral bioavailability, and in vivo efficacy in diet-induced obesity models . The addition of the tetrahydrothiophen-3-yloxy group at the 6-position and the N-methoxy substitution in the target compound represent substantial structural departures from JBSNF-000088, which bears only a 6-methoxy group. No extrapolation of NNMT potency from JBSNF-000088 to CAS 2034237-90-4 is warranted without direct biochemical testing.

NNMT inhibition Target engagement Evidence gap analysis

Recommended Application Scenarios for N-Methoxy-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide Based on Current Evidence


Chemical Biology Probe Development Targeting NAD Salvage Pathway Enzymes (NAMPT, NMNAT1, NNMT)

The target compound's nicotinamide core with 6-position tetrahydrothiophen-3-yl ether and N-methoxy amide makes it a structurally distinct candidate for probing the substrate tolerance of NAD salvage enzymes NAMPT and NMNAT1. The published demonstration that thiophenyl nicotinamide derivatives are metabolized by NAMPT/NMNAT1 into unnatural AD analogs that inhibit IMPDH establishes a precedent for testing whether tetrahydrothiophen-3-yloxy nicotinamides can similarly enter this metabolic activation pathway [1]. The N-methoxy group may alter the kinetics of phosphoribosylation by NAMPT relative to the unsubstituted amide, providing a tool to dissect substrate recognition requirements. Researchers must independently validate metabolism by NAMPT/NMNAT1 in cell-free and cell-based systems, as no data exists for this specific compound.

Structure-Activity Relationship (SAR) Expansion of 6-Alkoxy Nicotinamide Chemical Space

For medicinal chemistry programs exploring nicotinamide-based inhibitors of NAD-dependent enzymes (sirtuins, NNMT, IMPDH, PARPs), this compound fills a specific gap in the 6-position ether SAR matrix: it combines a sulfur-containing saturated heterocycle with an N-methoxy amide. The closest commercially available analogs—6-methoxynicotinamide (JBSNF-000088) and 6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034494-78-3)—each lack one of these two features, making the target compound uniquely suited for probing the additive or synergistic effects of both modifications simultaneously . Procurement for systematic SAR campaigns is the most evidence-aligned application given the current absence of target-specific activity data.

Negative Control or Specificity Tool for NNMT Inhibitor Studies Using JBSNF-000088

Given the structural relationship to JBSNF-000088 (both are 6-substituted nicotinamide derivatives), CAS 2034237-90-4 may serve as a selectivity control compound to distinguish NNMT-specific effects from off-target effects arising from the nicotinamide scaffold itself. The larger tetrahydrothiophen-3-yloxy substituent and N-methoxy group introduce significant steric bulk (molecular weight 254.3 vs. 152.15 for JBSNF-000088) that is predicted to alter NNMT active site accommodation if the compound binds at all [1]. Parallel testing of both compounds in NNMT biochemical assays can establish whether the 6-position modifications in the target compound abrogate or retain NNMT inhibition, providing critical selectivity information for the chemical series.

Synthetic Intermediate for Complex Nicotinamide-Based Molecular Libraries

Vendor listings consistently describe this compound as a building block for synthesizing more complex molecules [1]. The tetrahydrothiophen-3-yloxy group introduces a thioether functionality that can be selectively oxidized to the sulfoxide or sulfone, generating additional diversity points for library synthesis. The N-methoxy group can potentially be deprotected or further derivatized. For combinatorial chemistry and DNA-encoded library (DEL) synthesis programs, this compound provides a scaffold with three distinguishable functional handles (pyridine ring, thioether, N-methoxy amide) that are not simultaneously present in simpler nicotinamide building blocks.

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